Thalidomide-5'-O-PEG2-OH is a synthetic compound that merges thalidomide, a drug historically known for its sedative and antiemetic properties, with a polyethylene glycol (PEG) linker. This combination enhances the compound's solubility and stability, making it valuable in various scientific research applications, particularly in the fields of pharmacology and biochemistry. Thalidomide-5'-O-PEG2-OH is primarily recognized for its anti-inflammatory and anti-angiogenic properties, which are critical in studying diseases like cancer and autoimmune disorders.
Thalidomide-5'-O-PEG2-OH is synthesized through chemical processes that involve the activation of the PEG linker followed by its conjugation with thalidomide. The compound can be obtained from specialized chemical suppliers and is utilized mainly for research purposes rather than therapeutic applications due to the historical context of thalidomide's use.
Thalidomide-5'-O-PEG2-OH belongs to the class of compounds known as bioconjugates, specifically designed for targeted protein degradation and other biochemical applications. It is classified under synthetic organic compounds due to its man-made nature, combining elements from both small-molecule drugs and polymer chemistry.
The synthesis of Thalidomide-5'-O-PEG2-OH typically involves several key steps:
The industrial production of Thalidomide-5'-O-PEG2-OH mirrors these laboratory methods but operates on a larger scale with enhanced quality control measures. Techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.
Thalidomide-5'-O-PEG2-OH has a complex molecular structure characterized by:
The molecular formula for Thalidomide-5'-O-PEG2-OH is , with a molecular weight of approximately 404.419 g/mol. The structural representation includes functional groups that allow for further chemical modifications .
Thalidomide-5'-O-PEG2-OH can participate in various chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions typically involve controlled temperatures and pH levels to achieve desired outcomes without degrading the compound.
The major products from these reactions include various hydroxylated and substituted derivatives of Thalidomide-5'-O-PEG2-OH, which may exhibit different biological activities useful for further research.
Thalidomide-5'-O-PEG2-OH exerts its biological effects primarily through its interaction with the cereblon E3 ubiquitin ligase complex. By binding to cereblon, it alters the substrate specificity of this ligase, promoting the ubiquitination and degradation of target proteins involved in various cellular processes such as inflammation and cancer progression.
This mechanism highlights its potential therapeutic implications, particularly in targeted protein degradation strategies used in drug development .
Thalidomide-5'-O-PEG2-OH is characterized by:
The compound exhibits:
Data on purity levels often exceeds 95%, ensuring reliability for research purposes .
Thalidomide-5'-O-PEG2-OH finds diverse applications across several scientific domains:
The journey of thalidomide—from a notorious teratogen to a valuable therapeutic agent—forms the essential backdrop for understanding contemporary derivatives. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, thalidomide caused a global tragedy by inducing severe birth defects (including phocomelia and amelia) in approximately 10,000 infants before its withdrawal. This disaster fundamentally reshaped drug safety regulations worldwide [5] [6].
Decades of research revealed thalidomide's mechanism revolves around cereblon, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. In 2010, landmark research demonstrated that thalidomide binds directly to cereblon, inhibiting its E3 ubiquitin ligase activity and disrupting fibroblast growth factor 8 (FGF8) signaling—a pathway critical for limb development [1]. Paradoxically, this same mechanism underpins thalidomide's clinical efficacy in multiple myeloma and erythema nodosum leprosum. This duality—teratogenicity versus therapeutic potential—drove efforts to create safer, more targeted derivatives. Early modifications focused on metabolite analogs like 5'-OH-thalidomide, identified in 2002 as possessing antiangiogenic properties, though with uncertain human relevance [3]. Thalidomide-5'-O-PEG2-OH emerged from this lineage as a purpose-built molecular tool for modern therapeutic paradigms.
Table 1: Key Milestones in Thalidomide Research and Derivative Development
| Time Period | Development | Significance |
|---|---|---|
| 1954-1957 | Thalidomide synthesized and marketed | Initial use as sedative/antiemetic [6] |
| 1958-1961 | Recognition of teratogenicity (phocomelia) | Global withdrawal; 10,000+ affected infants [5] [9] |
| Early 2000s | Identification of hydroxylated metabolites (5-OH and 5'-OH-thalidomide) | 5'-OH metabolite showed antiangiogenic activity in models [3] |
| 2010 | Cereblon identified as primary molecular target | Explained teratogenic mechanism via FGF8 suppression [1] |
| 2010s-Present | Development of functionalized derivatives (e.g., Thalidomide-5'-O-PEG2-OH) | Enables targeted protein degradation technologies [4] [10] |
PEGylation—the covalent attachment of polyethylene glycol chains—addresses critical pharmaceutical limitations inherent to the classical thalidomide structure. Thalidomide-5'-O-PEG2-OH specifically features a diethylene glycol (PEG2) spacer linked to the glutarimide ring via an ether bond, terminating in a hydroxyl group [4] [7]. This deliberate structural modification serves multiple purposes:
Enhanced Solubility and Bioavailability: Thalidomide exhibits notoriously poor aqueous solubility (≤0.1 mg/mL), complicating formulation and delivery. The hydrophilic PEG2 spacer significantly increases water solubility, facilitating in vitro and in vivo handling in research settings. Product specifications explicitly note this improvement as a key feature [4] [10].
Spatial Separation for Conjugation: The 5'-position modification positions the terminal hydroxyl group distally from the cereblon-binding phthalimide moiety. This spatial arrangement is crucial for maintaining cereblon-binding affinity while enabling conjugation chemistry. The hydroxyl serves as a "chemical handle" for coupling to target protein ligands or solid supports via esterification, ether formation, or other reactions [7] [10].
Preservation of Cereblon-Binding Activity: Structural studies confirm that modifications at the glutarimide ring's 5'-position minimally disrupt thalidomide's interaction with cereblon's tri-tryptophan pocket. The PEG2 linker acts as a flexible tether rather than a steric blocker, allowing the phthalimide group to engage cereblon effectively [1] [9]. The terminal hydroxyl maintains low steric hindrance while providing a functional group for downstream modification.
Table 2: Structural and Functional Properties of Thalidomide vs. Thalidomide-5'-O-PEG2-OH
| Property | Thalidomide | Thalidomide-5'-O-PEG2-OH |
|---|---|---|
| Chemical Structure | C13H10N2O4 | C17H18N2O7 [4] |
| Molecular Weight | 258.24 g/mol | 362.34 g/mol [4] |
| Key Functional Groups | Phthalimide, Glutarimide | Phthalimide, Glutarimide-5'-O-CH2CH2OCH2CH2-OH |
| Cereblon Binding | Yes (via phthalimide) | Maintained [10] |
| Solubility Profile | Very low aqueous solubility | Improved water solubility via PEG2 spacer [4] |
| Chemical Handle for Conjugation | Absent | Terminal hydroxyl (-OH) group [7] |
Thalidomide-5'-O-PEG2-OH serves as a foundational cereblon-recruiting ligand within proteolysis-targeting chimeras (PROTACs) and related TPD technologies. Its design directly enables the construction of heterobifunctional degraders:
Mechanism as a PROTAC Component: In PROTACs, Thalidomide-5'-O-PEG2-OH is covalently linked via its terminal hydroxyl to a ligand targeting a protein of interest (POI). The resulting chimera simultaneously binds cereblon (CRBN) and the POI, forming a ternary complex. This proximity induces ubiquitination of the POI by the CRL4CRBN E3 ligase complex, leading to proteasomal degradation. Critically, the PEG2 linker optimizes distance and flexibility between the warheads, facilitating productive ternary complex formation [4] [8] [10].
Synthetic Versatility: The terminal hydroxyl group (-OH) enables straightforward conjugation chemistry. It can be readily activated or derivatized to form esters, ethers, carbamates, or other linkages. For example:
Table 3: Thalidomide-5'-O-PEG2-OH in PROTAC Components and Assembly
| PROTAC Component | Molecular Role | Contribution of Thalidomide-5'-O-PEG2-OH |
|---|---|---|
| E3 Ligase Ligand | Recruits E3 ubiquitin ligase complex (CRL4CRBN) | Provides cereblon-binding phthalimide moiety [1] [9] |
| Linker | Spatially connects E3 ligand and POI ligand | PEG2 spacer: Balances flexibility/rigidity, optimizes distance (~12-15 Å) [4] [10] |
| Chemical Handle | Enables conjugation to POI ligand | Terminal hydroxyl (-OH): Site for coupling chemistry (e.g., esterification, etherification) [7] |
| Solubilizing Element | Improves physicochemical properties of PROTAC | Hydrophilic PEG2 enhances aqueous solubility vs. non-PEGylated thalidomide analogs |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2